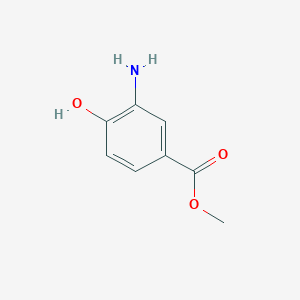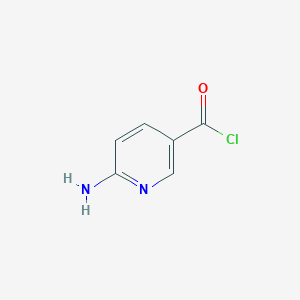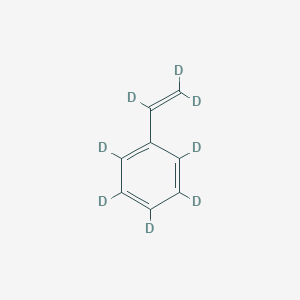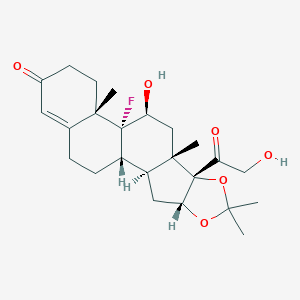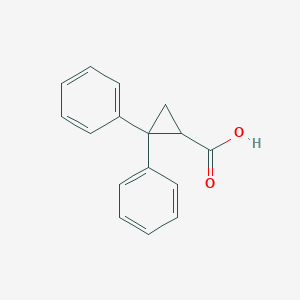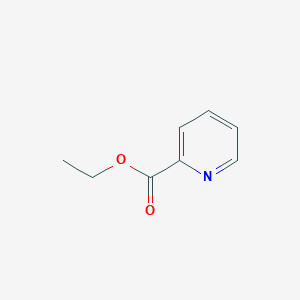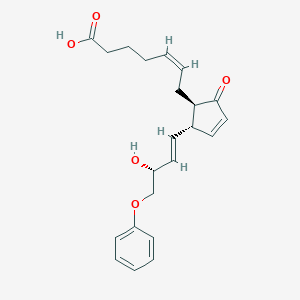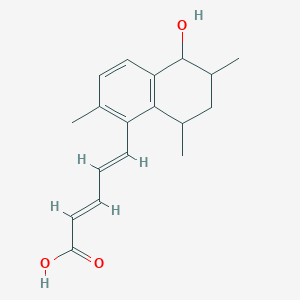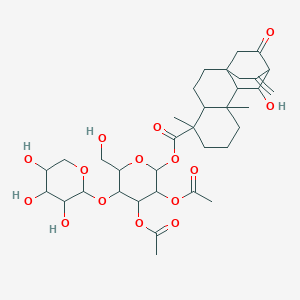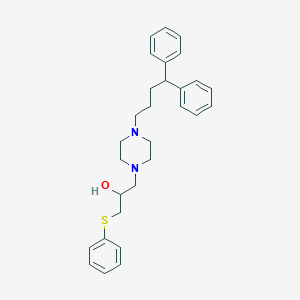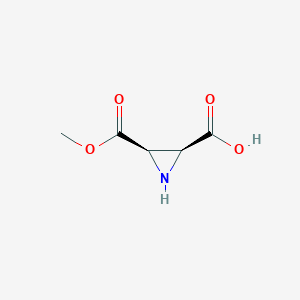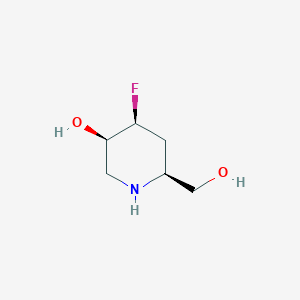
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a compound that has gained significant attention in recent years due to its potential in various scientific research applications. This compound is a piperidine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood, but it is believed to act by binding to specific receptors and enzymes in the body. This compound has been found to exhibit high affinity for certain receptors, including dopamine receptors, which are involved in the regulation of various physiological and behavioral processes.
Biochemische Und Physiologische Effekte
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the use of this compound as a tool for studying the mechanisms of certain physiological and behavioral processes. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with unique properties and potential applications.
In conclusion, (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a compound with significant potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new compounds with unique properties and potential applications.
Synthesemethoden
The synthesis of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been achieved using various methods, including the use of chiral auxiliary reagents, asymmetric catalysis, and enzymatic resolution. One of the most commonly used methods involves the use of chiral auxiliary reagents, which involves the use of chiral pool starting materials to synthesize the desired compound. This method has been found to be highly efficient and yields the desired product in high enantiomeric excess.
Wissenschaftliche Forschungsanwendungen
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to exhibit various scientific research applications, including its use as a building block for the synthesis of other compounds, as a ligand for receptor studies, and as a substrate for enzymatic reactions. This compound has also been found to exhibit potential in the development of new drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
158955-60-3 |
|---|---|
Produktname |
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol |
Molekularformel |
C6H12FNO2 |
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
(3R,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
SPSOUXLLOJBBTK-HCWXCVPCSA-N |
Isomerische SMILES |
C1[C@H](NC[C@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
Kanonische SMILES |
C1C(NCC(C1F)O)CO |
Synonyme |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4alpha,5alpha)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




